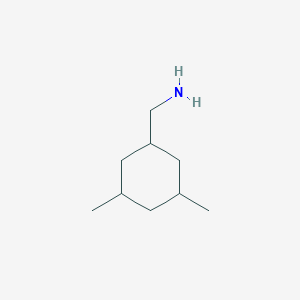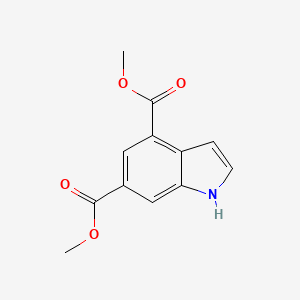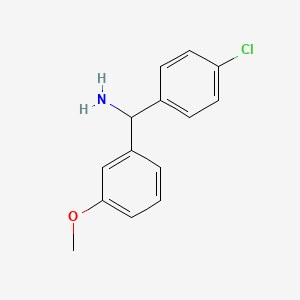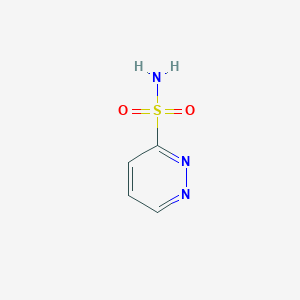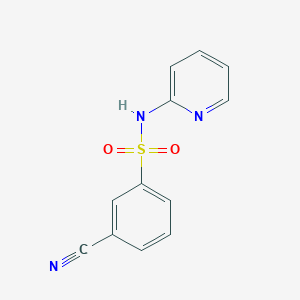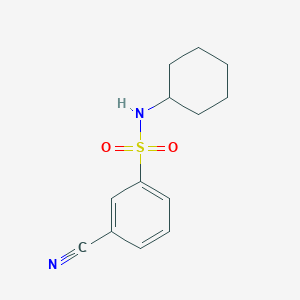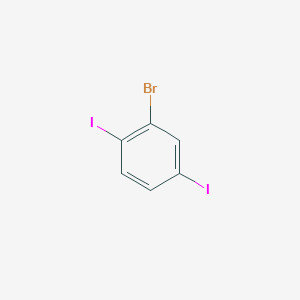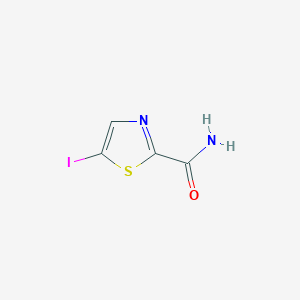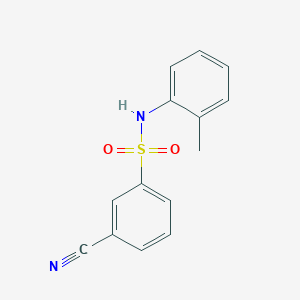
3-Cyano-N-(o-tolyl)benzenesulfonamide
Overview
Description
3-Cyano-N-(o-tolyl)benzenesulfonamide is a chemical compound with the formula C14H12N2O2S and a molecular weight of 272.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Cyano-N-(o-tolyl)benzenesulfonamide consists of a benzenesulfonamide group attached to a cyano group and an o-tolyl group . The exact structure can be represented by the SMILES string: CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C#N .Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer : A study synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating their potential in photodynamic therapy for cancer treatment. These compounds showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Research on the synthesis, characterization, and photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents was conducted. These findings are significant for photocatalytic applications, highlighting the compounds' photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial Activity
- Antimicrobial Activity : A study described the synthesis of N-pyridin-3-yl-benzenesulfonamide and its significant antimicrobial activity against various bacteria, such as Staphylococcus aureus, Salmonella typhi, and Eschericha coli. This highlights its potential in developing new antimicrobial agents (Ijuomah, Ike, & Obi, 2022).
Spectroscopic Analysis
- Rotational Spectroscopy Study : Benzenesulfonamides, including their derivatives, were studied using rotational spectroscopy to determine their conformations and the influence of different substituents on their structures. This research is critical in understanding the biochemical applications of these molecules (Vigorito et al., 2022).
Green Chemistry Applications
- **Green Synthesis of Derivatives**: A green and tunable pair electrochemical process was developed for synthesizing new benzenesulfonamide derivatives. This method highlights the potential of electrochemistry as a powerful tool for organic compound synthesis, emphasizing energy efficiency and environmental sustainability (Mokhtari, Nematollahi, & Salehzadeh, 2019).
Drug Development
- Carbonic Anhydrase Inhibition : Research focused on synthesizing benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. These compounds show promise as new scaffolds for developing selective antiglaucoma drugs (Ewies et al., 2022).
Organic Synthesis
- Organic Synthesis Applications : A study on the iron-catalyzed C(sp2)-C(sp3) cross-coupling of chlorobenzenesulfonamides with alkyl Grignard reagents under mild conditions was reported. This process is significant for producing alkylated benzenesulfonamides, which are important in medicinal chemistry (Bisz & Szostak, 2019).
Cancer Research
- Anticancer Evaluation : Research on the synthesis and anticancer evaluation of new benzenesulfonamide derivatives revealed several compounds with significant activity against various cancer cell lines. This underscores their potential in cancer therapy (Shelke et al., 2019).
Enzyme Inhibition Studies
- Enzyme Inhibition and Molecular Docking : A study synthesized Schiff bases of sulfa drugs and evaluated their effects on various enzyme activities. Molecular docking studieswere conducted to understand the binding interactions between these inhibitors and enzymes, providing insights into their potential as therapeutic agents (Alyar et al., 2019).
Crystal Structure Analysis
- Crystal Structure and DFT Study : The crystal structure and conformational analysis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide were conducted using X-ray diffraction and Density Functional Theory (DFT). This study provides valuable information on the physicochemical properties of the compound, relevant in drug design (Deng, Liao, Tan, & Liu, 2021).
Synthesis and Biological Evaluation
- Biological Evaluation and DFT Calculations : Novel benzenesulfonamide derivatives were synthesized and subjected to comprehensive theoretical and experimental studies. Some of these derivatives exhibited excellent in vitro antitumor activity, highlighting their potential in developing anticancer drugs (Fahim & Shalaby, 2019).
Mechanism of Action
While the exact mechanism of action of 3-Cyano-N-(o-tolyl)benzenesulfonamide is not clear, sulfonamides in general have been found to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
properties
IUPAC Name |
3-cyano-N-(2-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-5-2-3-8-14(11)16-19(17,18)13-7-4-6-12(9-13)10-15/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMVABYXZKIHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-N-(o-tolyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B3289636.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B3289640.png)
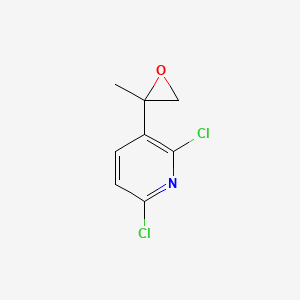
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B3289652.png)
